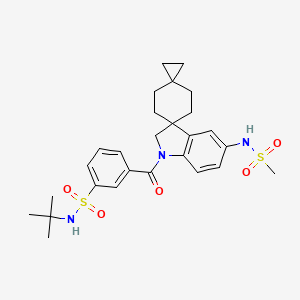

VLS-1272

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H35N3O5S2 |

|---|---|

Molecular Weight |

545.7 g/mol |

InChI |

InChI=1S/C27H35N3O5S2/c1-25(2,3)29-37(34,35)21-7-5-6-19(16-21)24(31)30-18-27(14-12-26(10-11-26)13-15-27)22-17-20(8-9-23(22)30)28-36(4,32)33/h5-9,16-17,28-29H,10-15,18H2,1-4H3 |

InChI Key |

CPAWWZCHEMFYGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC3(CCC4(CC4)CC3)C5=C2C=CC(=C5)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

VLS-1272: A Targeted Approach to Chromosomally Unstable Cancers Through KIF18A Inhibition

An In-depth Technical Guide on the Mechanism of Action of VLS-1272

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A. It exhibits a novel mechanism of action by selectively targeting cancer cells with a high degree of chromosomal instability (CIN), a hallmark of many aggressive tumors. This compound acts as a potent, ATP-noncompetitive, and allosteric inhibitor of KIF18A's ATPase activity. This inhibition is microtubule-dependent and prevents the translocation of KIF18A along microtubules. The subsequent disruption of chromosome alignment during mitosis leads to a prolonged mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptotic cell death in CIN-high cancer cells. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its biochemical and cellular activity, selectivity, and in vivo efficacy. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough understanding for research and drug development professionals.

Introduction

Chromosomal instability (CIN) is a characteristic feature of a wide range of human cancers, contributing to tumor heterogeneity, evolution, and therapeutic resistance. It is defined by an increased rate of gain or loss of whole or large portions of chromosomes during cell division. While CIN can drive tumorigenesis, it also creates unique vulnerabilities in cancer cells that can be therapeutically exploited. One such vulnerability lies in the dependency of CIN-high cells on specific mitotic machinery components to manage the chaotic process of chromosome segregation.

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends, particularly at the kinetochores of metaphase chromosomes. Its primary function is to dampen chromosome oscillations and facilitate their proper alignment at the metaphase plate. In cancer cells with high CIN, the reliance on KIF18A for successful mitosis is heightened. This dependency has positioned KIF18A as a promising therapeutic target for the selective elimination of chromosomally unstable cancer cells while sparing healthy, chromosomally stable cells.

This compound has been identified as a potent and selective inhibitor of KIF18A. Preclinical studies have demonstrated its ability to preferentially induce cell death in cancer cells exhibiting high levels of CIN. This technical guide will delve into the molecular mechanism of action of this compound, presenting key preclinical data, experimental protocols, and the underlying signaling pathways.

Biochemical Mechanism of Action

This compound functions as a highly specific, allosteric inhibitor of the KIF18A motor protein. Its mechanism is distinct from that of classic anti-mitotic agents that target tubulin polymerization.

Inhibition of KIF18A ATPase Activity

The motor activity of kinesins is powered by the hydrolysis of ATP. This compound binds to the KIF18A-microtubule complex in an ATP-noncompetitive manner, effectively blocking its ATPase activity.[1] This inhibition is microtubule-dependent, indicating that this compound likely binds to a conformational state of KIF18A that is present when it is associated with microtubules. The inhibition of ATPase activity directly prevents the conformational changes required for KIF18A to move along the microtubule track.[2]

Quantitative Potency and Selectivity

This compound demonstrates potent inhibition of KIF18A from different species and high selectivity over other related kinesin motors.

| Target | Parameter | Value | Assay Condition |

| Human KIF18A | IC50 | 41 nM | 0.1 mM ATP |

| Murine KIF18A | IC50 | 8.8 nM | 0.1 mM ATP |

| KIF19 | IC50 | 280 nM | Not specified |

| KIF11/Eg5 | % Inhibition | No inhibition | at 100 µM |

| KIF18B | % Inhibition | No inhibition | at 100 µM |

| KIFC1 | % Inhibition | No inhibition | at 100 µM |

| Table 1: Biochemical Potency and Selectivity of this compound.[3][4] |

Cellular Mechanism of Action

The inhibition of KIF18A's biochemical function by this compound translates into distinct and deleterious effects on the process of mitosis in cancer cells, particularly those with high CIN.

Disruption of Chromosome Congression and Mitotic Arrest

Inhibition of KIF18A's translocation along microtubules prevents the proper alignment of chromosomes at the metaphase plate.[2][5] This leads to chromosome congression defects and the activation of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before anaphase onset. The persistent activation of the SAC results in a prolonged mitotic arrest.[6][7]

Induction of Apoptosis in CIN-High Cancer Cells

Cancer cells with high levels of CIN are particularly sensitive to the mitotic disruption caused by this compound. The prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] This selective vulnerability is a key aspect of this compound's therapeutic potential. In sensitive cell lines such as OVCAR-3, treatment with this compound has been shown to induce the cleavage of Caspase-3, a key executioner of apoptosis.[3][4]

In Vitro Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity against a range of cancer cell lines, with a clear preference for those with high CIN.

| Cell Line | Cancer Type | Parameter | Value (µM) |

| JIMT-1 | Breast Cancer | IC50 | 0.0078 |

| NIH-OVCAR3 | Ovarian Cancer | IC50 | 0.0097 |

| HCC-15 | Breast Cancer | IC50 | 0.011 |

| Table 2: In Vitro Anti-proliferative Activity of this compound in CIN-High Cancer Cell Lines.[1] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of this compound. Oral administration of this compound led to significant, dose-dependent tumor growth inhibition in xenograft models of human cancers with high CIN.

| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |

| HCC15 Xenograft | 10 | p.o. once or twice daily for 1 month | 30 ± 15% |

| HCC15 Xenograft | 30 | p.o. once or twice daily for 1 month | 72 ± 6% |

| HCC15 Xenograft | 60 | p.o. once or twice daily for 1 month | 82 ± 9% |

| OVCAR3 Xenograft | 10 | p.o. once or twice daily for 1 month | 24 ± 26% |

| OVCAR3 Xenograft | 30 | p.o. once or twice daily for 1 month | 72 ± 17% |

| OVCAR3 Xenograft | 60 | p.o. once or twice daily for 1 month | 82 ± 10% |

| Table 3: In Vivo Anti-tumor Efficacy of this compound in Mouse Xenograft Models.[1] |

Signaling Pathways

The mechanism of action of this compound is centered on the direct inhibition of KIF18A, which initiates a cascade of events leading to apoptosis in susceptible cancer cells. The broader signaling context of KIF18A involves pathways that regulate cell cycle progression, proliferation, and metastasis.

KIF18A expression and activity are also influenced by upstream signaling pathways. For instance, the JNK1/c-Jun signaling pathway has been shown to activate KIF18A expression.[3] Furthermore, KIF18A can influence downstream pathways related to cell proliferation and metastasis, such as the Akt and MMP-7/MMP-9 signaling pathways.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific parameters may need to be optimized for individual laboratory conditions.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase/ATPase reaction, which is directly proportional to the enzyme's activity.

-

Reaction Setup: In a 384-well plate, combine purified KIF18A protein, microtubules, and varying concentrations of this compound in a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

Initiation: Start the reaction by adding a fixed concentration of ATP (e.g., 0.1 mM).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP into ATP. Incubate for 30-60 minutes at room temperature.

-

Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the KIF18A ATPase activity.

-

Data Analysis: Calculate IC50 values by plotting the luminescence signal against the concentration of this compound.

Microtubule Gliding Filament Assay

This assay directly visualizes the effect of this compound on the motor function of KIF18A.

-

Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.

-

Motor Adsorption: Introduce a solution of purified KIF18A protein into the flow cell and allow it to adsorb to the glass surface.

-

Blocking: Block the remaining surface with a protein like casein to prevent non-specific binding.

-

Microtubule Introduction: Introduce fluorescently labeled microtubules into the flow cell.

-

Motility Observation: In the presence of ATP, observe the gliding movement of microtubules over the KIF18A-coated surface using fluorescence microscopy.

-

Inhibitor Addition: Introduce this compound into the flow cell and observe its effect on microtubule motility.

-

Data Analysis: Record and analyze videos to quantify the velocity of microtubule gliding. A significant reduction or cessation of movement indicates inhibition of KIF18A's motor function.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding: Seed cancer cell lines in a 96-well or 384-well opaque-walled plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Detection: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Calculate IC50 values by plotting the luminescence signal against the concentration of this compound.

Conclusion

This compound represents a novel and targeted therapeutic strategy for cancers characterized by high chromosomal instability. Its mechanism of action, centered on the allosteric inhibition of KIF18A's ATPase activity, leads to a cascade of events culminating in mitotic arrest and apoptosis specifically in CIN-high cancer cells. The robust preclinical data, including potent biochemical and cellular activity, high selectivity, and significant in vivo anti-tumor efficacy, underscore the potential of this compound as a promising clinical candidate. The detailed understanding of its mechanism of action provides a strong rationale for its development and for the selection of patient populations most likely to benefit from this targeted therapy. Further clinical investigation is warranted to translate these promising preclinical findings into meaningful patient outcomes.

References

- 1. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.protocols.io [content.protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 7. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of VLS-1272: A KIF18A Inhibitor for Chromosomally Unstable Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The mitotic kinesin KIF18A has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). VLS-1272, a potent and selective small-molecule inhibitor of KIF18A, has shown significant promise in preclinical studies. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using detailed diagrams.

Introduction: Targeting KIF18A in CIN-High Cancers

Chromosomal instability, a hallmark of many aggressive tumors, creates a unique dependency on specific cellular pathways for survival.[1][2] KIF18A, a plus-end directed motor protein of the kinesin-8 family, plays a critical role in regulating microtubule dynamics at the kinetochore-microtubule interface, ensuring proper chromosome alignment at the metaphase plate.[3][4][5] In chromosomally unstable cancer cells, which often exhibit high levels of aneuploidy, the demand for precise mitotic regulation is heightened, rendering them particularly vulnerable to the inhibition of KIF18A.[1][2] The selective essentiality of KIF18A in these cancer cells, while being largely dispensable for normal somatic cell division, presents a promising therapeutic window.[6]

The discovery of this compound stemmed from a focused effort to identify and optimize inhibitors of KIF18A's enzymatic activity.[1][4] This orally bioavailable and highly selective compound has demonstrated potent anti-proliferative effects in a variety of CIN-high cancer cell lines and robust anti-tumor activity in preclinical xenograft models.[1][4]

Discovery of this compound

The journey to identify this compound began with a high-throughput screen of a chemical library to find inhibitors of KIF18A's ATPase activity.[1][4] This was followed by a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties.

Target Identification and Validation

The rationale for targeting KIF18A was established by mining cancer dependency maps, which identified KIF18A as a critical vulnerability in tumor cells with high copy number aberrations.[1][4] Genetic knockdown of KIF18A in these cells led to significant mitotic defects and a reduction in tumor growth, validating it as a therapeutic target.[1][4]

Lead Optimization

The initial hit identified from the chemical library screen underwent extensive structure-activity relationship (SAR) studies to improve its pharmacological profile. This optimization process focused on enhancing its potency against KIF18A, increasing its selectivity over other kinesins, and ensuring oral bioavailability.[1]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that functions in an ATP-noncompetitive manner.[7][8] It specifically binds to the KIF18A-microtubule complex, thereby blocking the ATPase activity that powers the motor protein's movement along microtubules.[4][7] This inhibition of KIF18A's translocation function has profound consequences for mitotic progression in cancer cells.

The primary effect of this compound is the disruption of proper chromosome alignment at the metaphase plate.[4][7] Inhibition of KIF18A leads to an abnormal accumulation of the motor protein at the spindle poles.[7] This mislocalization prevents the dampening of microtubule dynamics at the plus-ends of kinetochore-microtubules, resulting in chromosome congression defects.[4] These defects trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis in CIN-high tumor cells.[4][7]

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target/Assay | Species | IC50 | Notes |

| KIF18A ATPase Activity | Human | 41 nM | ATP-noncompetitive inhibition.[7][8] |

| KIF18A ATPase Activity | Murine | 8.8 nM | [8] |

| KIF19A ATPase Activity | Human | 280 nM | Demonstrates selectivity over other kinesins.[8] |

| KIF11/Eg5, KIF18B, KIFC1 | Human | >100 µM | High selectivity.[8] |

Table 2: Anti-proliferative Activity of this compound in CIN-High Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| JIMT-1 | Breast Cancer | 0.0078 µM |

| OVCAR-3 | Ovarian Cancer | 0.0097 µM |

| HCC-15 | Breast Cancer | 0.011 µM |

Citation for all data in Table 2:[7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosage (p.o.) | Treatment Schedule | Tumor Growth Inhibition |

| HCC15 | 10 mg/kg | Once or twice daily for 1 month | 30 ± 15% |

| HCC15 | 30 mg/kg | Once or twice daily for 1 month | 72 ± 6% |

| HCC15 | 60 mg/kg | Once or twice daily for 1 month | 82 ± 9% |

| OVCAR3 | 10 mg/kg | Once or twice daily for 1 month | 24 ± 26% |

| OVCAR3 | 30 mg/kg | Once or twice daily for 1 month | 72 ± 17% |

| OVCAR3 | 60 mg/kg | Once or twice daily for 1 month | 82 ± 10% |

Citation for all data in Table 3:[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the ATPase reaction, which is directly proportional to the enzyme's activity.

-

Reaction Setup : In a 384-well plate, incubate purified KIF18A enzyme with microtubules and varying concentrations of this compound in a reaction buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20).[2]

-

Initiation : Start the reaction by adding a defined concentration of ATP (e.g., 10 µM to 1 mM to test for ATP competition).[4]

-

Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).[4]

-

Termination and ATP Depletion : Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation : Add Kinase Detection Reagent to convert the generated ADP back to ATP and to catalyze a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measurement : Measure the luminescence using a plate reader. The signal is proportional to the initial ADP concentration.

-

Data Analysis : Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

-

Cell Plating : Seed cancer cell lines in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 7 days).[7]

-

Reagent Equilibration : Before measurement, equilibrate the plate to room temperature for approximately 30 minutes.[1]

-

Lysis and Signal Generation : Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[1] Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

-

Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Measurement : Record the luminescence using a plate reader.

-

Data Analysis : Normalize the data to vehicle-treated controls and calculate the IC50 values for cell viability.

Microtubule Gliding Filament Assay

This assay directly visualizes the effect of an inhibitor on the motor protein's ability to translocate along microtubules.

-

Flow Chamber Preparation : Construct a flow chamber using a glass slide and a coverslip.

-

Motor Protein Immobilization : Introduce a solution of purified KIF18A motor protein into the chamber and allow it to adsorb to the glass surface.

-

Blocking : Block the remaining surface with a protein solution like casein to prevent non-specific binding.

-

Microtubule Introduction : Introduce fluorescently labeled microtubules into the chamber in the presence of ATP.

-

Inhibitor Treatment : Add this compound to the chamber and observe its effect on microtubule movement.

-

Visualization : Visualize the movement of microtubules using fluorescence microscopy and record time-lapse images.

-

Data Analysis : Measure the velocity of microtubule gliding in the presence and absence of the inhibitor. A cessation or significant reduction in velocity indicates inhibition of the motor protein.[4]

Experimental and Developmental Workflow

The discovery and preclinical development of this compound followed a structured workflow, from initial concept to in vivo efficacy studies.

Conclusion

This compound is a promising, orally active KIF18A inhibitor with a well-defined mechanism of action and robust preclinical activity against chromosomally unstable cancers.[1][4][7] The data presented in this guide highlight its potential as a novel therapeutic agent. The detailed experimental protocols provide a valuable resource for researchers in the field of oncology and drug development who are investigating KIF18A as a therapeutic target. Further clinical development of this compound and other KIF18A inhibitors is warranted to fully elucidate their therapeutic potential in patients with CIN-high tumors.

References

- 1. ch.promega.com [ch.promega.com]

- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]

- 4. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. promega.com [promega.com]

VLS-1272: A Technical Guide to a Selective KIF18A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLS-1272 is a potent and selective, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A. As an ATP-noncompetitive, allosteric inhibitor, this compound represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name N-(tert-butyl)-3-(5''-(methylsulfonamido)dispiro[cyclopropane-1,1'-cyclohexane-4',3''-indoline]-1''-carbonyl)benzenesulfonamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C27H35N3O5S2 |

| Molecular Weight | 545.71 g/mol |

| CAS Number | 2914878-00-3 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Chemical Structure:

Mechanism of Action

This compound selectively targets the ATPase activity of KIF18A, a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By binding to an allosteric site on the KIF18A-microtubule complex, this compound inhibits its enzymatic function in an ATP-noncompetitive manner.[1][2] This inhibition prevents the translocation of KIF18A along spindle microtubules, leading to a cascade of events within the cell.

The primary consequence of KIF18A inhibition by this compound is the failure of proper chromosome congression. This disruption activates the spindle assembly checkpoint, causing a prolonged mitotic arrest. In cancer cells with high levels of chromosomal instability, this sustained mitotic arrest ultimately triggers apoptotic cell death. Notably, normal, chromosomally stable cells are significantly less sensitive to the effects of this compound, suggesting a favorable therapeutic window.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Biological Activity

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of KIF18A ATPase activity. The selectivity of this compound for KIF18A over other kinesin motor proteins is a key feature, minimizing off-target effects.

| Target | IC50 (nM) |

| Human KIF18A | 41 |

| Murine KIF18A | 8.8 |

| KIF19 | 280 |

| KIF11/Eg5 | >100,000 |

| KIF18B | >100,000 |

| KIFC1 | >100,000 |

Cellular Activity

In cell-based assays, this compound selectively inhibits the proliferation of cancer cell lines with high chromosomal instability.

| Cell Line | Phenotype | IC50 (µM) |

| JIMT-1 (Breast Cancer) | CIN-High | 0.0078 |

| OVCAR-3 (Ovarian Cancer) | CIN-High | 0.0097 |

| HCC-15 (Breast Cancer) | CIN-High | 0.011 |

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human cancers with high chromosomal instability. Oral administration of this compound led to dose-dependent tumor growth inhibition. Importantly, these anti-tumor effects were observed at doses that were well-tolerated, with no significant body weight loss in the treated animals.

| Tumor Model | Dosing (mg/kg, p.o.) | Tumor Growth Inhibition |

| HCC15 Xenograft | 10 | 30% ± 15% |

| 30 | 72% ± 6% | |

| 60 | 82% ± 9% | |

| OVCAR-3 Xenograft | 10 | 24% ± 26% |

| 30 | 72% ± 17% | |

| 60 | 82% ± 10% |

Experimental Protocols

Detailed, step-by-step experimental protocols for the evaluation of this compound are not publicly available. The following methodologies are summarized from published research and represent the general procedures used in the characterization of this compound.

KIF18A ATPase Activity Assay (ADP-Glo™)

The inhibitory effect of this compound on KIF18A ATPase activity was likely assessed using a commercially available ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced in the enzymatic reaction.

General Workflow:

Caption: General workflow for the ADP-Glo™ assay.

Cell Proliferation Assay (CellTiter-Glo®)

The anti-proliferative effects of this compound on cancer cell lines were likely determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures the number of viable cells in culture based on the quantification of ATP.

General Workflow:

Caption: General workflow for the CellTiter-Glo® assay.

In Vivo Xenograft Studies

Human cancer cell lines with high chromosomal instability (e.g., HCC15, OVCAR-3) were likely implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice would be randomized into vehicle and this compound treatment groups. This compound was administered orally at various doses, and tumor volume and body weight were monitored regularly.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic (ADME) and toxicology data for this compound are not publicly available. Preclinical studies indicate that the compound is orally bioavailable and well-tolerated in mice at efficacious doses, as evidenced by the lack of significant body weight loss during treatment.

Clinical Development

There is no public information indicating that this compound has entered clinical trials. The developing company, Volastra Therapeutics, is advancing other selective KIF18A inhibitors, namely VLS-1488 and sovilnesib, in clinical studies for the treatment of solid tumors with high chromosomal instability. It is plausible that this compound served as a preclinical tool compound to validate the therapeutic hypothesis of KIF18A inhibition.

Conclusion

This compound is a potent and selective preclinical inhibitor of KIF18A with demonstrated anti-tumor activity in models of chromosomally unstable cancers. Its mechanism of action, which capitalizes on a key vulnerability of many cancer cells, and its favorable preclinical safety profile highlight the potential of KIF18A inhibition as a novel cancer therapeutic strategy. While this compound itself may not be the clinical candidate, the data generated with this compound have paved the way for the clinical development of next-generation KIF18A inhibitors.

References

VLS-1272 Target Validation in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of VLS-1272, a first-in-class inhibitor of the mitotic kinesin KIF18A, in cancer cells. It is designed to offer a comprehensive resource for researchers and drug development professionals working on novel anti-mitotic therapies for chromosomally unstable tumors.

Introduction: KIF18A as a Therapeutic Target in Chromosomally Unstable Cancers

Chromosomal instability (CIN) is a hallmark of many cancers and is characterized by a high rate of gain or loss of whole or large portions of chromosomes during mitosis. While CIN can drive tumor evolution and heterogeneity, it also creates a vulnerability that can be therapeutically exploited. Cancer cells with high CIN are often dependent on specific cellular machinery to manage the consequences of chromosome mis-segregation and ensure their survival.

One such dependency is on the mitotic kinesin KIF18A. KIF18A is a plus-end directed motor protein that plays a critical role in regulating the dynamics of kinetochore microtubules during mitosis. Its primary function is to suppress microtubule dynamics at the plus ends, which is essential for the proper alignment of chromosomes at the metaphase plate. In cancer cells with high CIN, the demand for KIF18A function is heightened to cope with the chaotic mitotic environment. Therefore, inhibiting KIF18A presents a promising therapeutic strategy to selectively kill these cancer cells while sparing normal, chromosomally stable cells.

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of KIF18A. It acts in an ATP-noncompetitive manner, providing a distinct mechanism from many other kinase inhibitors. This guide details the preclinical evidence validating KIF18A as the target of this compound and the compound's efficacy in cancer models.

Mechanism of Action of this compound

This compound functions by binding to the KIF18A-microtubule complex and inhibiting its ATPase activity. This enzymatic activity is crucial for KIF18A's ability to translocate along microtubules. By blocking this function, this compound effectively immobilizes KIF18A on the mitotic spindle.

The inhibition of KIF18A's motor activity leads to a cascade of events within the mitotic cell:

-

Chromosome Congression Defects: Without functional KIF18A to dampen microtubule dynamics at the plus ends, chromosomes fail to align properly at the metaphase plate.

-

Mitotic Arrest: The spindle assembly checkpoint (SAC) detects the unaligned chromosomes and halts the cell cycle in mitosis to prevent aneuploidy.

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.

This mechanism of action is particularly effective in cancer cells with high CIN, as they are already under significant mitotic stress and are more reliant on KIF18A for a successful, albeit aberrant, cell division.

Figure 1: Mechanism of action of this compound in CIN-high cancer cells.

Quantitative Data on this compound Efficacy

The preclinical validation of this compound has generated significant quantitative data supporting its potency and selectivity. This data is summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| IC50 (ATPase Assay) | 41 nM | Concentration of this compound required to inhibit 50% of KIF18A ATPase activity in a biochemical assay. |

| IC50 (JIMT-1) | 0.0078 µM | Concentration of this compound required to inhibit the viability of JIMT-1 (breast cancer) cells by 50%.[1] |

| IC50 (NIH-OVCAR3) | 0.0097 µM | Concentration of this compound required to inhibit the viability of NIH-OVCAR3 (ovarian cancer) cells by 50%.[1] |

| IC50 (HCC-15) | 0.011 µM | Concentration of this compound required to inhibit the viability of HCC-15 (breast cancer) cells by 50%.[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment | Tumor Growth Inhibition |

| HCC15 (Mouse) | 10 mg/kg (p.o.) | 30 ± 15% |

| 30 mg/kg (p.o.) | 72 ± 6% | |

| 60 mg/kg (p.o.) | 82 ± 9% | |

| OVCAR3 (Mouse) | 10 mg/kg (p.o.) | 24 ± 26% |

| 30 mg/kg (p.o.) | 72 ± 17% | |

| 60 mg/kg (p.o.) | 82 ± 10% |

Data presented as mean ± standard deviation.[1]

Table 3: Effect of this compound on Microtubule Gliding Velocity

| Condition | Average Microtubule Velocity (nm/sec) |

| Control (No this compound) | 363.9 |

| With this compound | 33.73 |

Experimental Protocols for Target Validation

The following sections provide an overview of the key experimental protocols used to validate the target and mechanism of action of this compound.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the ATPase activity of KIF18A and the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase/ATPase reaction.

Principle: The assay is performed in two steps. First, after the KIF18A ATPase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial ATPase activity.

General Protocol:

-

Reaction Setup: In a 384-well plate, combine purified KIF18A protein, microtubules (to stimulate activity), and varying concentrations of this compound or DMSO (vehicle control) in a suitable reaction buffer.

-

Initiation: Start the reaction by adding a final concentration of ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for ADP production.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

-

Measurement: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.

-

Data Analysis: Calculate the percent inhibition of ATPase activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Microtubule Gliding Filament Assay

This assay directly visualizes the effect of this compound on the motor function of KIF18A.

Principle: Purified KIF18A motors are adhered to a glass surface. Fluorescently labeled microtubules are then added along with ATP. In the absence of an inhibitor, the motors will "walk" along the microtubules, causing the microtubules to glide across the surface. The movement of the microtubules is observed using fluorescence microscopy.

General Protocol:

-

Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.

-

Motor Adhesion: Introduce a solution of purified KIF18A protein into the flow cell and allow it to adsorb to the glass surface.

-

Blocking: Block the remaining surface of the glass with a protein solution (e.g., casein) to prevent non-specific binding of microtubules.

-

Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell.

-

Motility Initiation: Add a motility buffer containing ATP and an oxygen scavenger system to the flow cell. This compound or DMSO is included in this buffer at the desired concentrations.

-

Imaging: Observe the movement of the microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy. Record time-lapse videos.

-

Data Analysis: Track the movement of individual microtubules over time to determine their velocity. Compare the velocities in the presence and absence of this compound.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The CellTiter-Glo® Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.

General Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72-96 hours).

-

Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to determine the percent viability at each compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence for Mitotic Defects

This technique is used to visualize the cellular consequences of KIF18A inhibition, such as chromosome congression defects and mitotic arrest.

General Protocol:

-

Cell Culture and Treatment: Grow cancer cells on coverslips and treat them with this compound or DMSO for a predetermined time (e.g., 24 hours).

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS) to allow antibodies to enter the cells.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against proteins of interest, such as α-tubulin (to visualize the mitotic spindle) and a centromere marker (e.g., anti-centromere antibody, ACA) or a kinetochore marker (e.g., CREST).

-

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

DNA Staining: Stain the cellular DNA with a fluorescent dye such as DAPI or Hoechst.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope.

-

Analysis: Analyze the images to quantify the percentage of cells in mitosis and score for mitotic defects, such as misaligned chromosomes.

Figure 2: General experimental workflow for this compound target validation.

Conclusion

The preclinical data for this compound provides a robust validation of KIF18A as a therapeutic target in cancers with high chromosomal instability. The compound demonstrates potent and selective inhibition of KIF18A's ATPase activity, leading to predictable and desired cellular consequences, including mitotic arrest and apoptosis in CIN-high cancer cells. The in vivo efficacy in relevant tumor models further supports its potential as a novel anti-cancer agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity of this compound and other KIF18A inhibitors. The strong scientific rationale and compelling preclinical data package position this compound as a promising candidate for clinical development.

References

VLS-1272: A Targeted Approach to Mitotic Progression in Chromosomally Unstable Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: VLS-1272 is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of the mitotic kinesin KIF18A. This protein plays a critical role in regulating chromosome alignment during mitosis. In chromosomally unstable (CIN) cancer cells, which are highly dependent on KIF18A for their proliferation, this compound induces mitotic arrest and subsequent apoptosis. This targeted approach offers a promising therapeutic window, sparing healthy, chromosomally stable cells. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to KIF18A and Chromosomal Instability

Chromosomal instability is a hallmark of many aggressive cancers, including triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[1] It is characterized by a high rate of errors in chromosome segregation during mitosis, leading to aneuploidy and genomic heterogeneity. While this instability can drive tumor evolution and drug resistance, it also creates unique vulnerabilities.

One such vulnerability is the dependency on specific mitotic proteins to manage the chaotic process of cell division. KIF18A, a plus-end directed motor protein of the kinesin-8 family, is one such protein.[1] Its primary function is to suppress the dynamic movements of chromosomes at the metaphase plate, ensuring their proper alignment before segregation.[1] In CIN cancer cells, the high degree of chromosomal disarray makes them particularly reliant on KIF18A to complete mitosis and proliferate.[1]

This compound: A Selective KIF18A Inhibitor

This compound is a potent and selective inhibitor of the ATPase activity of KIF18A.[1] By binding to KIF18A, this compound allosterically inhibits its enzymatic function, leading to a cascade of events that disrupt mitotic progression specifically in CIN cancer cells.[1]

Mechanism of Action

This compound's mechanism of action is centered on the disruption of KIF18A's role in chromosome congression. Inhibition of KIF18A's ATPase activity prevents its proper function in regulating microtubule dynamics at the kinetochore.[1] This leads to:

-

Defective Chromosome Congression: Chromosomes fail to align properly at the metaphase plate.

-

Spindle Assembly Checkpoint (SAC) Activation: The SAC, a critical mitotic checkpoint, detects the improper chromosome alignment and arrests the cell cycle in mitosis to prevent catastrophic segregation errors.[2] Key proteins involved in the SAC, such as Mad2 and BubR1, are activated.

-

Prolonged Mitotic Arrest: The persistent activation of the SAC leads to a prolonged arrest in mitosis.

-

Apoptosis: Ultimately, the sustained mitotic arrest triggers programmed cell death (apoptosis) in the cancer cells.

Crucially, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, providing a therapeutic window for this compound.[1]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from preclinical studies on this compound.

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| JIMT-1 | Breast Cancer | 7.8 | [3] |

| OVCAR-3 | Ovarian Cancer | 9.7 | [3] |

| HCC-15 | Breast Cancer | 11 | [3] |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 7-day treatment.

In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| HCC15 | 10 | Oral, twice daily | 30 ± 15 | [3] |

| HCC15 | 30 | Oral, twice daily | 72 ± 6 | [3] |

| HCC15 | 60 | Oral, twice daily | 82 ± 9 | [3] |

| OVCAR3 | 10 | Oral, once daily | 24 ± 26 | [3] |

| OVCAR3 | 30 | Oral, once daily | 72 ± 17 | [3] |

| OVCAR3 | 60 | Oral, once daily | 82 ± 10 | [3] |

Tumor growth inhibition was assessed after one month of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plates for the desired treatment period (e.g., 72 hours to 7 days).

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

-

KIF18A ATPase Activity Assay (ADP-Glo™)

This assay measures the ATPase activity of KIF18A by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Recombinant human KIF18A protein

-

Microtubules

-

This compound

-

White, opaque 384-well plates

-

Multichannel pipette

-

Luminometer

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing reaction buffer, ATP, and microtubules.

-

Add recombinant KIF18A protein to the reaction mixture.

-

Add serial dilutions of this compound or vehicle control.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement and Analysis:

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus the KIF18A ATPase activity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line (e.g., HCC15 or OVCAR3)

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the this compound formulation in a suitable vehicle for oral gavage.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., once or twice daily).

-

-

Monitoring and Endpoint:

-

Monitor tumor volume and body weight regularly (e.g., twice a week).

-

Continue treatment for the specified duration (e.g., 28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Analyze the statistical significance of the observed anti-tumor effects.

-

Visualizing the Molecular Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

References

Preclinical Profile of VLS-1272: A KIF18A Inhibitor for Chromosomally Unstable Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VLS-1272 is a potent and selective, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. It targets a key vulnerability in cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors. By inhibiting the ATPase activity of KIF18A, this compound disrupts the proper alignment of chromosomes during mitosis, leading to mitotic arrest and subsequent apoptosis in CIN-high cancer cells. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound is an ATP-noncompetitive inhibitor that binds to the KIF18A-microtubule complex.[1] This allosteric inhibition blocks the ATPase activity of KIF18A, which is essential for its motor function of translocating along microtubules.[1][2] The inhibition of KIF18A's motor activity prevents the proper alignment of chromosomes at the metaphase plate during mitosis. This leads to an accumulation of KIF18A at the spindle poles, chromosome congression defects, mitotic arrest, and ultimately, apoptosis in cancer cells with high chromosomal instability.[1][2] This selective action against CIN-high cells suggests a potential for a wider therapeutic window compared to traditional anti-mitotic agents that affect all dividing cells.[2]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of KIF18A ATPase activity and high selectivity over other kinesin motor proteins.

| Target | Species | IC50 (nM) | Assay Conditions |

| KIF18A | Human | 41 | 0.1 mM ATP[1][3] |

| KIF18A | Murine | 8.8 | 0.1 mM ATP[3] |

| KIF19 | Human | 280 | Not Specified[3] |

| KIF11/Eg5 | Human | >100,000 | 100 µM[3] |

| KIF18B | Human | >100,000 | 100 µM[3] |

| KIFC1 | Human | >100,000 | 100 µM[3] |

In Vitro Cell Viability

This compound shows potent anti-proliferative activity in various human cancer cell lines, particularly those with high chromosomal instability.

| Cell Line | Cancer Type | IC50 (µM) |

| JIMT-1 | Breast Cancer | 0.0078[1] |

| NIH-OVCAR3 | Ovarian Cancer | 0.0097[1] |

| HCC-15 | Not Specified | 0.011[1] |

In Vivo Efficacy

Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in mouse xenograft models.

| Tumor Model | Dosing (mg/kg) | Administration | Tumor Growth Inhibition (%) |

| HCC15 Xenograft | 10 | p.o. | 30 ± 15[1] |

| 30 | p.o. | 72 ± 6[1] | |

| 60 | p.o. | 82 ± 9[1] | |

| OVCAR3 Xenograft | 10 | p.o. | 24 ± 26[1] |

| 30 | p.o. | 72 ± 17[1] | |

| 60 | p.o. | 82 ± 10[1] |

Experimental Protocols

ADP-Glo™ Kinase Assay for KIF18A ATPase Activity

This assay quantifies KIF18A ATPase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

-

KIF18A enzyme

-

Microtubules

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer

-

White, opaque multiwell plates

Procedure:

-

Prepare the kinase reaction mixture containing kinase buffer, KIF18A enzyme, microtubules, and the desired concentration of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the KIF18A ATPase activity.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled multiwell plates

Procedure:

-

Plate cells in opaque-walled multiwell plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 7 days).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Microtubule Gliding Filament Assay

This assay visualizes the motor activity of KIF18A by observing the movement of microtubules propelled by surface-adsorbed KIF18A.

Materials:

-

Purified KIF18A motor proteins

-

Fluorescently labeled microtubules

-

This compound

-

ATP

-

Motility buffer

-

Microscope slides and coverslips

-

Casein solution

-

Fluorescence microscope

Procedure:

-

Create a flow chamber using a microscope slide and coverslip.

-

Coat the inside of the chamber with a casein solution to prevent non-specific binding.

-

Introduce the purified KIF18A motor proteins into the chamber and allow them to adsorb to the surface.

-

Wash out unbound motor proteins with motility buffer.

-

Introduce the fluorescently labeled microtubules into the chamber.

-

Add ATP to initiate microtubule movement. In the experimental condition, include this compound in the motility buffer with ATP.

-

Observe and record the movement of the microtubules using a fluorescence microscope. The velocity of microtubule gliding is a measure of KIF18A motor activity.

Mandatory Visualization

Experimental Workflow for Preclinical Evaluation of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | KIF18A inhibitor | Probechem Biochemicals [probechem.com]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

VLS-1272 Selectivity Profile Against Other Kinesins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLS-1272 is a potent and orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] As a member of the kinesin-8 family, KIF18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, thereby ensuring proper chromosome alignment at the metaphase plate during mitosis.[3] Inhibition of KIF18A's ATPase activity by this compound disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells, particularly those exhibiting chromosomal instability (CIN).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound against other kinesins, details the experimental protocols used for its characterization, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: this compound Kinesin Selectivity Profile

The selectivity of a targeted inhibitor is a critical parameter in drug development, as it directly relates to the potential for off-target effects and toxicity. This compound has been demonstrated to be highly selective for KIF18A over other kinesin motor proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human and mouse kinesins.

| Kinesin Target | Species | IC50 (nM) | Fold Selectivity vs. KIF18A |

| KIF18A | Human | 41 | 1 |

| CENPE | Human | >10,000 | >243 |

| EG5 (KIF11) | Human | 5,870 | >143 |

| Additional Kinesins | Human/Mouse | >10,000 | >243 |

Note: The data presented is based on available information and may be subject to variations depending on the specific assay conditions. The IC50 for KIF18A is for the ATP-noncompetitive inhibition of its ATPase activity.[2] Data for additional kinesins is qualitative based on statements of high selectivity.[1]

Experimental Protocols

The characterization of this compound's potency and selectivity involves several key biochemical and cell-based assays. The detailed methodologies for two pivotal experiments are outlined below.

Kinesin ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the ATPase activity of kinesin motors by measuring the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ Kinase Assay is a luminescent assay system that couples the conversion of ADP to ATP with a luciferase-luciferin reaction to generate a light signal proportional to the ADP concentration.

Materials:

-

Purified recombinant kinesin motor domains (e.g., KIF18A, CENPE, EG5)

-

Microtubules (taxol-stabilized)

-

This compound (or other test compounds) in desired concentrations

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Multi-well plates (e.g., 384-well white opaque plates)

-

Luminometer

Procedure:

-

Reaction Setup: In a multi-well plate, combine the assay buffer, microtubules, and the kinesin enzyme.

-

Compound Addition: Add this compound at various concentrations to the wells. Include a DMSO vehicle control.

-

Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinesin reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinesin's ATPase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of kinesins by observing the movement of fluorescently labeled microtubules over a surface coated with the motor protein. Inhibition of motor activity results in a reduction or cessation of microtubule gliding.

Materials:

-

Purified, truncated kinesin motor proteins (e.g., KIF18A)

-

Fluorescently labeled, taxol-stabilized microtubules

-

This compound (or other test compounds)

-

Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM taxol, and an ATP regeneration system)

-

Casein solution (for blocking non-specific binding)

-

Glass flow cells

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.

-

Motor Protein Immobilization: Introduce the purified kinesin motor protein solution into the flow cell and allow it to adsorb to the glass surface.

-

Blocking: Wash the flow cell with a casein solution to block any remaining non-specific binding sites on the surface.

-

Microtubule Introduction: Introduce the fluorescently labeled microtubules into the flow cell.

-

Initiation of Motility: Add the motility buffer containing ATP and the test compound (this compound) to the flow cell.

-

Imaging: Visualize and record the movement of the microtubules using a TIRF microscope.

-

Data Analysis: Analyze the recorded videos to determine the velocity and the number of moving microtubules. A reduction in velocity or the number of motile microtubules in the presence of this compound indicates inhibition of the kinesin's motor function.

Mandatory Visualization

Signaling Pathway of KIF18A Inhibition by this compound

References

VLS-1272: An In-Depth Technical Guide on a Novel KIF18A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VLS-1272 is a potent, orally active, and selective inhibitor of the mitotic kinesin KIF18A, a protein that plays a critical role in chromosome alignment during cell division. Developed by Volastra Therapeutics, this compound represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its evaluation. While specific quantitative pharmacokinetic parameters for this compound are not publicly available at this time, this guide summarizes the existing knowledge to support further research and development efforts.

Mechanism of Action: Targeting Mitotic Vulnerability in CIN Cancers

This compound functions as an ATP-noncompetitive inhibitor of KIF18A. By binding to an allosteric site on the KIF18A-microtubule complex, this compound blocks the ATPase activity of KIF18A, which is essential for its motor function of microtubule translocation. This inhibition leads to the abnormal accumulation of KIF18A at the spindle poles, disrupting proper chromosome alignment at the metaphase plate. The resulting mitotic arrest ultimately triggers apoptosis in cancer cells with high levels of chromosomal instability (CIN-High).

Caption: Signaling pathway of this compound action on the KIF18A motor protein.

Pharmacokinetics: Optimized Properties for In Vivo Efficacy

While detailed quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and oral bioavailability percentages are not currently in the public domain, preclinical studies have consistently described this compound as an orally active agent with optimized pharmacokinetic properties.[1] This optimization was a key step in its development to ensure robust engagement of the KIF18A target in vivo.

Table 1: Summary of Publicly Available Pharmacokinetic Information for this compound

| Parameter | Value | Species | Route of Administration | Source |

| Oral Activity | Active | Mice | Oral (p.o.) | |

| Pharmacokinetic Properties | Optimized | Preclinical Species | Not Specified | [1] |

Note: Specific quantitative values for pharmacokinetic parameters are not publicly available.

In Vitro Activity and Potency

This compound has demonstrated potent and selective inhibitory activity against KIF18A in various in vitro assays.

Table 2: In Vitro Potency of this compound

| Assay | Cell Line / Target | IC50 | Source |

| KIF18A ATPase Inhibition | Human KIF18A | 41 nM | |

| Cell Viability (7 days) | JIMT-1 (Breast Cancer) | 0.0078 µM | |

| Cell Viability (7 days) | NIH-OVCAR3 (Ovarian Cancer) | 0.0097 µM | |

| Cell Viability (7 days) | HCC-15 (Breast Cancer) | 0.011 µM |

In Vivo Preclinical Efficacy

Preclinical studies in mouse xenograft models have shown that oral administration of this compound leads to significant, dose-dependent inhibition of tumor growth in CIN-High cancer models.

Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Source |

| HCC15 (Breast Cancer) | 10 mg/kg, p.o. (once or twice daily for 1 month) | 30 ± 15% | |

| HCC15 (Breast Cancer) | 30 mg/kg, p.o. (once or twice daily for 1 month) | 72 ± 6% | |

| HCC15 (Breast Cancer) | 60 mg/kg, p.o. (once or twice daily for 1 month) | 82 ± 9% | |

| OVCAR3 (Ovarian Cancer) | 10 mg/kg, p.o. (once or twice daily for 1 month) | 24 ± 26% | |

| OVCAR3 (Ovarian Cancer) | 30 mg/kg, p.o. (once or twice daily for 1 month) | 72 ± 17% | |

| OVCAR3 (Ovarian Cancer) | 60 mg/kg, p.o. (once or twice daily for 1 month) | 82 ± 10% |

Experimental Protocols

Detailed protocols for in vivo pharmacokinetic studies of this compound are not publicly available. However, based on the published literature, a general workflow for the preclinical evaluation of this compound can be outlined.

Caption: A generalized workflow for the preclinical evaluation of this compound.

In Vitro ATPase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound on KIF18A's ATPase activity is commonly assessed using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the enzymatic reaction. The protocol generally involves incubating the KIF18A enzyme with microtubules and ATP in the presence of varying concentrations of this compound. The reaction is then stopped, and the amount of ADP generated is measured by a luminescence-based detection system. The IC50 value is then calculated from the dose-response curve.

Cell Viability Assays

To determine the effect of this compound on cancer cell proliferation, cell viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are typically employed. Cancer cell lines are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 7 days). The assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. The IC50 values are determined by plotting cell viability against the log of the drug concentration.

In Vivo Xenograft Studies

Human cancer cell lines, such as HCC15 or OVCAR3, are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion and Future Directions

This compound is a promising, orally active KIF18A inhibitor with potent in vitro activity and demonstrated in vivo efficacy in preclinical models of CIN-High cancers. Its mechanism of action, which selectively targets a vulnerability in chromosomally unstable tumor cells, suggests a potential for a favorable therapeutic window. While detailed pharmacokinetic data remains proprietary, the available information underscores its potential as a clinical candidate. Further disclosure of its pharmacokinetic and safety profile from ongoing and future clinical trials will be crucial in fully defining its therapeutic potential.

References

VLS-1272: A Technical Guide to its Impact on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of VLS-1272, a potent and selective inhibitor of the mitotic kinesin KIF18A. By elucidating its impact on microtubule dynamics, this document provides a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is an orally active, ATP-noncompetitive inhibitor of KIF18A.[1] It specifically binds to the KIF18A-microtubule complex, effectively locking the motor protein onto the microtubule.[1] This binding inhibits the ATPase activity of KIF18A, which is essential for its translocation along microtubules.[1][2] The primary consequence of this inhibition is the disruption of normal chromosome congression during mitosis, leading to mitotic arrest and subsequent apoptosis, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2]

The selectivity of this compound for KIF18A is a key characteristic, distinguishing it from other anti-mitotic agents that often target tubulin directly and can be associated with significant toxicities.[3] This targeted approach offers a promising therapeutic window for cancers with high levels of CIN.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the biochemical and cellular effects of this compound.

Table 1: Biochemical Activity of this compound against KIF18A

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 (ATPase Inhibition) | 41 nM | Human | 0.1 mg/mL microtubules, 0.1 mM ATP | [1] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (7-day viability) | Notes | Reference |

| JIMT-1 | Breast Cancer | 0.0078 µM | CIN-high | [1] |

| NIH-OVCAR3 | Ovarian Cancer | 0.0097 µM | CIN-high | [1] |

| HCC-15 | Breast Cancer | 0.011 µM | CIN-high | [1] |

Table 3: Effect of this compound on Microtubule Gliding Velocity

| Condition | Mean Velocity (nm/sec) | Reference |

| Control (KIF18A) | 363.9 | [4] |

| This compound | 33.73 | [4] |

Table 4: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HCC15 Xenograft | 10 | p.o. daily | 30% ± 15% | [1] |

| HCC15 Xenograft | 30 | p.o. daily | 72% ± 6% | [1] |

| HCC15 Xenograft | 60 | p.o. daily | 82% ± 9% | [1] |

| OVCAR3 Xenograft | 10 | p.o. daily | 24% ± 26% | [1] |

| OVCAR3 Xenograft | 30 | p.o. daily | 72% ± 17% | [1] |

| OVCAR3 Xenograft | 60 | p.o. daily | 82% ± 10% | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

KIF18A ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

-

Recombinant human KIF18A (e.g., 1-374aa fragment)

-

Taxol-stabilized microtubules

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2)

-

White, opaque 384-well plates

Procedure:

-

Prepare Reagents:

-

Dilute recombinant KIF18A to the desired concentration (e.g., 5 nM) in Assay Buffer.

-

Prepare a stock solution of taxol-stabilized microtubules (e.g., 1 mg/mL).

-

Prepare a stock solution of ATP (e.g., 10 mM).

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, combine KIF18A, microtubules (e.g., final concentration of 0.1 mg/mL), and this compound/vehicle control.

-

Initiate the reaction by adding ATP (e.g., final concentration of 100 µM). The final reaction volume is typically 5-10 µL.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-